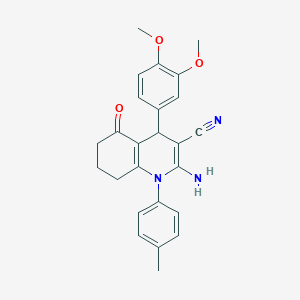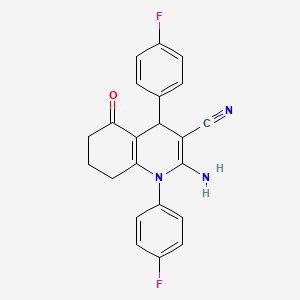![molecular formula C28H20Br2N4O5 B11535906 4,4'-oxybis{N'-[(4-bromophenyl)carbonyl]benzohydrazide}](/img/structure/B11535906.png)
4,4'-oxybis{N'-[(4-bromophenyl)carbonyl]benzohydrazide}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-BROMO-N’-[4-(4-{[(4-BROMOPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENOXY)BENZOYL]BENZOHYDRAZIDE: is a complex organic compound characterized by its multiple bromine atoms and hydrazide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMO-N’-[4-(4-{[(4-BROMOPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENOXY)BENZOYL]BENZOHYDRAZIDE typically involves multiple steps, starting from simpler brominated aromatic compounds. One common route involves the reaction of 4-bromobenzoyl chloride with 4-bromophenylhydrazine to form an intermediate, which is then further reacted with 4-(4-formylphenoxy)benzoic acid under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides and quinones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex aromatic structures and polymers.
Biology: In biological research, it is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine: The compound’s potential therapeutic properties are being explored, particularly its role in inhibiting certain enzymes and pathways involved in disease progression.
Industry: In the industrial sector, it is used in the development of advanced materials, including liquid crystals and organic semiconductors .
Wirkmechanismus
The mechanism of action of 4-BROMO-N’-[4-(4-{[(4-BROMOPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENOXY)BENZOYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Vergleich Mit ähnlichen Verbindungen
4-BROMO-N’-(4-NITROBENZOYL)BENZOHYDRAZIDE: Similar structure but with a nitro group instead of a formohydrazido group.
4,4’-((4-BROMOPHENYL)AZANEDYL)DIBENZALDEHYDE: Contains a similar bromophenyl group but different functional groups.
Uniqueness: The uniqueness of 4-BROMO-N’-[4-(4-{[(4-BROMOPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENOXY)BENZOYL]BENZOHYDRAZIDE lies in its specific combination of bromine atoms and hydrazide groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C28H20Br2N4O5 |
|---|---|
Molekulargewicht |
652.3 g/mol |
IUPAC-Name |
N'-(4-bromobenzoyl)-4-[4-[[(4-bromobenzoyl)amino]carbamoyl]phenoxy]benzohydrazide |
InChI |
InChI=1S/C28H20Br2N4O5/c29-21-9-1-17(2-10-21)25(35)31-33-27(37)19-5-13-23(14-6-19)39-24-15-7-20(8-16-24)28(38)34-32-26(36)18-3-11-22(30)12-4-18/h1-16H,(H,31,35)(H,32,36)(H,33,37)(H,34,38) |
InChI-Schlüssel |
OEVWTXPHSHLWQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)Br)OC3=CC=C(C=C3)C(=O)NNC(=O)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methoxy-4-[(E)-{2-[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11535846.png)
![4-Bromo-2-chloro-6-[(E)-[(2,5-dimethylphenyl)imino]methyl]phenol](/img/structure/B11535849.png)
![4-fluoro-N'-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide](/img/structure/B11535852.png)

![2-(Methyl{[4-(4-toluidinocarbonyl)phenoxy]carbothioyl}amino)naphthalene](/img/structure/B11535865.png)
![2,4-dichloro-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11535880.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11535886.png)
![3-bromo-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methylaniline](/img/structure/B11535890.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11535892.png)

![2-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-chlorophenol](/img/structure/B11535902.png)
![N-(4-{[4-(benzyloxy)benzylidene]amino}phenyl)acetamide](/img/structure/B11535908.png)
